molecular formula C6H3FN2S B13685011 3-Fluoro-2-isothiocyanatopyridine

3-Fluoro-2-isothiocyanatopyridine

Cat. No.: B13685011
M. Wt: 154.17 g/mol
InChI Key: PMYOFAJXAVIMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-isothiocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C₆H₃FN₂S. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an isothiocyanate group on the pyridine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isothiocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-isothiocyanatopyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Material Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isothiocyanatopyridine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-isothiocyanatopyridine
  • 4-Fluoro-2-isothiocyanatopyridine
  • 3-Fluoro-5-isothiocyanatopyridine

Comparison

Compared to its analogs, 3-Fluoro-2-isothiocyanatopyridine is unique due to the specific positioning of the fluorine and isothiocyanate groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the 2-position fluorine can make the compound more reactive towards nucleophiles compared to the 4-position .

Properties

Molecular Formula

C6H3FN2S

Molecular Weight

154.17 g/mol

IUPAC Name

3-fluoro-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3FN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H

InChI Key

PMYOFAJXAVIMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=S)F

Origin of Product

United States

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